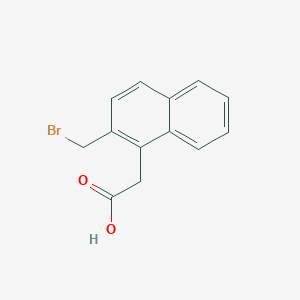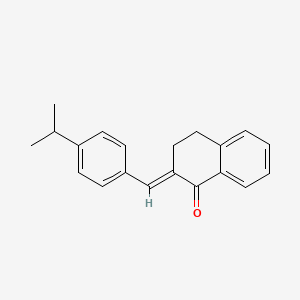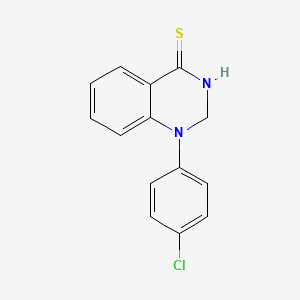![molecular formula C16H27NO3 B11845260 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one CAS No. 95833-60-6](/img/structure/B11845260.png)
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one is a complex organic compound with the molecular formula C13H22N2O. It is known for its unique spirocyclic structure, which consists of multiple fused rings, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol under controlled conditions to form the intermediate compound, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent conditions to ensure the efficient formation of the desired product. The process may also involve purification steps such as distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various alkylating agents. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with comparable structures, such as:
- 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one
- 1,8-Dioxadispiro[5.0.5.3]pentadecan-13-one .
Uniqueness
What sets 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one apart is its specific spirocyclic structure and the presence of the hydroxyethoxy group, which imparts unique chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry .
Properties
CAS No. |
95833-60-6 |
|---|---|
Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
7-(2-hydroxyethoxy)-14-azadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C16H27NO3/c18-11-12-20-13-15(7-3-1-4-8-15)14(19)17-16(13)9-5-2-6-10-16/h13,18H,1-12H2,(H,17,19) |
InChI Key |
FCVIFNSSGRCVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3(CCCCC3)NC2=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)

![3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11845217.png)
![3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11845225.png)
![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)



![1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845264.png)
